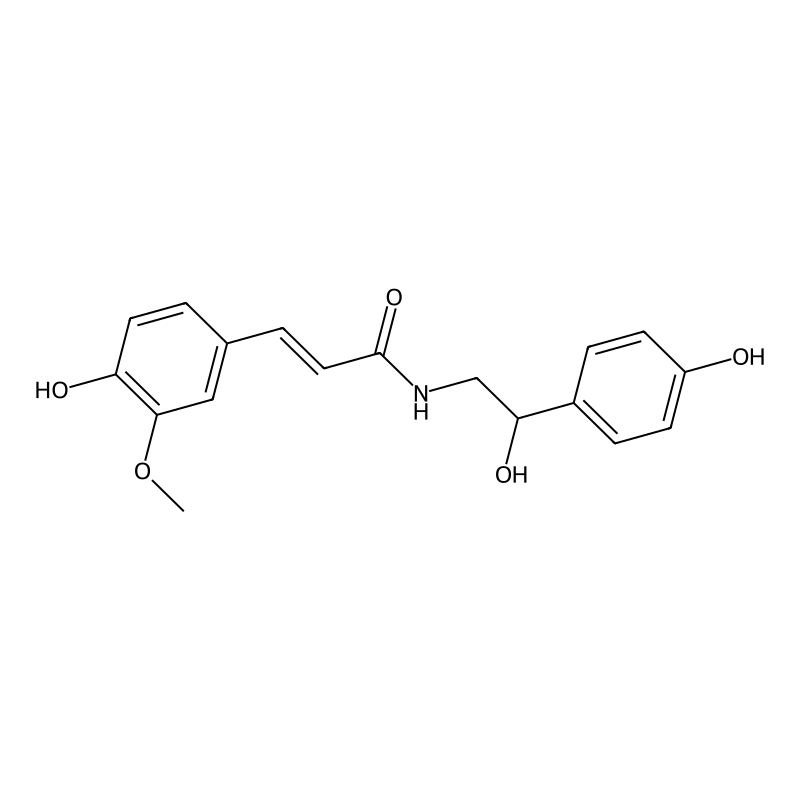N-Feruloyloctopamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Biological Activities
Several studies have investigated the potential biological activities of N-trans-FA. These studies suggest that N-trans-FA may have:
- Antioxidant properties: N-trans-FA may help to scavenge free radicals in the body, which could potentially reduce oxidative stress and protect cells from damage. Source: )
- Antimicrobial properties: Some studies have shown that N-trans-FA may have activity against certain bacteria and fungi. Source: )
Additional Research
Researchers are also investigating the potential of N-trans-FA for other applications, such as:
N-Feruloyloctopamine is a bioactive compound classified as an amide derived from ferulic acid and octopamine. Its chemical formula is C₁₈H₁₉NO₅, and it features a feruloyl group attached to the amino acid octopamine. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of pharmacology and agriculture due to its antioxidant properties and role in plant defense mechanisms.
- Studies suggest that N-FA acts as an antioxidant by scavenging free radicals [].
- Additionally, it has been shown to decrease the phosphorylation levels of Akt and p38 MAPK, which are signaling molecules involved in various cellular processes [].
- However, the precise mechanism by which N-FA exerts these effects remains unclear and requires further investigation [].
- Currently, there is limited information on the safety profile of N-FA.
- As with many natural products, further research is needed to determine its potential toxicity, flammability, and reactivity [].
Please note:
- The information provided is based on available scientific research, and some aspects require further investigation.
- Citations are included within square brackets to indicate the source of the information.
- Hydrolysis: The amide bond can be cleaved by water in the presence of acids or bases, yielding ferulic acid and octopamine.
- Transesterification: This reaction can occur with alcohols, leading to the formation of different esters.
- Oxidation: The phenolic structure in ferulic acid may undergo oxidation, potentially altering the compound's biological activity.
These reactions are significant for understanding the stability and reactivity of N-Feruloyloctopamine in different environments .
N-Feruloyloctopamine exhibits several biological activities:
- Antioxidant Properties: It has demonstrated significant antioxidant activity, which suggests potential protective effects against oxidative stress .
- Plant Defense Mechanism: The compound is involved in plant defense responses, particularly in tomato plants infected by pathogens. It contributes to the accumulation of defense metabolites .
- Potential Therapeutic Effects: Research indicates that N-Feruloyloctopamine may inhibit certain pathways related to inflammation and cancer, making it a candidate for further pharmacological studies .
The synthesis of N-Feruloyloctopamine typically involves the following methods:
- Condensation Reaction: A common method involves the condensation of ferulic acid with octopamine under acidic conditions, often using catalysts to enhance yield.
- Enzymatic Synthesis: Enzymatic methods are also explored for their specificity and mild reaction conditions, which can lead to higher purity products.
- Asymmetric Synthesis: Recent studies have focused on enantioselective synthesis techniques, allowing for the production of specific isomers of N-Feruloyloctopamine .
N-Feruloyloctopamine has diverse applications:
- Agricultural Use: Its role as a plant defense metabolite makes it valuable in crop protection strategies against pathogens.
- Pharmaceutical Development: Due to its biological activities, it is being investigated for potential therapeutic uses, particularly in anti-inflammatory and antioxidant therapies .
- Food Industry: Its antioxidant properties may also find applications in food preservation.
Studies on N-Feruloyloctopamine interactions focus on:
- Pathogen Interaction: Research highlights its role in modulating plant responses to bacterial infections, enhancing resistance through metabolic changes .
- Cellular Pathways: Investigations into its effects on cellular signaling pathways indicate potential interactions with kinases involved in inflammation and cancer progression .
N-Feruloyloctopamine shares similarities with several other compounds, particularly those derived from phenolic acids and amines. Here are some comparable compounds:
| Compound | Structure Type | Key Characteristics |
|---|---|---|
| Feruloyldopamine | Amide | Exhibits neuroprotective effects; involved in plant defense. |
| p-Coumaroyldopamine | Amide | Known for its role in stress responses in plants. |
| N-trans-Feruloylnoradrenaline | Amide | Notable for its antioxidant activity; potential therapeutic uses. |
Uniqueness of N-Feruloyloctopamine
N-Feruloyloctopamine is unique due to its specific combination of a ferulic acid moiety with octopamine, which distinguishes it from other similar compounds. Its dual role as both a plant metabolite and a potential therapeutic agent highlights its significance in both agricultural and medicinal contexts.








